N-Boc-N-methylpropargylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
N-Boc-N-methylpropargylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of protecting groups and bifunctional synthons is paramount. N-Boc-N-methylpropargylamine, also known by its IUPAC name tert-butyl methyl(prop-2-yn-1-yl)carbamate, has emerged as a valuable building block, offering a unique combination of a protected secondary amine and a reactive terminal alkyne. This guide provides an in-depth exploration of its physical and chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in the field of drug development.
Core Molecular Attributes
N-Boc-N-methylpropargylamine is a carbamate-protected secondary amine featuring a propargyl group. The tert-butyloxycarbonyl (Boc) group provides robust protection for the methylamino moiety, allowing for selective reactions at the terminal alkyne. This bifunctionality is the cornerstone of its utility in organic synthesis.
Structural and Physical Properties
A summary of the key physical and structural properties of N-Boc-N-methylpropargylamine is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models and data from closely related analogs.
| Property | Value | Source |
| CAS Number | 124045-51-8 | [1] |
| Molecular Formula | C₉H₁₅NO₂ | [2] |
| Molecular Weight | 169.22 g/mol | [2] |
| Appearance | Colorless oil | [3] |
| Predicted Density | 0.985 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 206.9 ± 19.0 °C | [2] |
| Solubility | Soluble in chloroform and DMSO. | [4] |
Synthesis and Purification
The synthesis of N-Boc-N-methylpropargylamine is typically achieved through the protection of N-methylpropargylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is generally straightforward and high-yielding.
Caption: Synthesis of N-Boc-N-methylpropargylamine.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of N-methylpropargylamine (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-Boc-N-methylpropargylamine as a colorless oil.[3]
Spectroscopic Characterization
The structural elucidation of N-Boc-N-methylpropargylamine is confirmed through various spectroscopic techniques. The following data is based on the analysis of a closely related analog, tert-butyl methoxy(2-propynyl)carbamate, and provides expected spectral features.[3]
¹H NMR Spectroscopy
-
-C(CH₃)₃ (Boc group): A characteristic singlet at approximately δ 1.48 ppm (9H).
-
-N-CH₃ (Methyl group): A singlet expected around δ 2.8-3.0 ppm (3H).
-
≡C-H (Terminal alkyne): A triplet at approximately δ 2.24 ppm (1H, J ≈ 2.4 Hz).
-
-N-CH₂- (Methylene group): A doublet at approximately δ 4.19 ppm (2H, J ≈ 2.4 Hz).
¹³C NMR Spectroscopy
-
-C(CH₃)₃ (Boc group): A signal around δ 28.1 ppm.
-
-N-CH₃ (Methyl group): A signal expected in the range of δ 35-40 ppm.
-
-N-CH₂- (Methylene group): A signal around δ 39.5 ppm.
-
≡C-H (Terminal alkyne): A signal around δ 71.5 ppm.
-
-C≡ (Internal alkyne carbon): A signal around δ 71.8 ppm.
-
-O-C(CH₃)₃ (Boc quaternary carbon): A signal around δ 81.6 ppm.
-
C=O (Carbonyl group): A signal around δ 156.2 ppm.
Infrared (IR) Spectroscopy
-
≡C-H stretch (Terminal alkyne): A sharp, medium intensity band around 3292 cm⁻¹.
-
C-H stretch (Aliphatic): Strong bands in the region of 2980-2938 cm⁻¹.
-
C≡C stretch (Alkyne): A weak band around 2125 cm⁻¹.
-
C=O stretch (Carbamate): A strong, characteristic band around 1713 cm⁻¹.
Mass Spectrometry (MS)
In chemical ionization mass spectrometry (CI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 170.
Chemical Reactivity and Synthetic Applications
The chemical utility of N-Boc-N-methylpropargylamine is centered around the distinct reactivity of its two functional moieties: the Boc-protected amine and the terminal alkyne.
Deprotection of the N-Boc Group
The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions to liberate the free secondary amine.
Caption: N-Boc deprotection workflow.
-
Reaction Setup: Dissolve N-Boc-N-methylpropargylamine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product is the corresponding amine salt (e.g., hydrochloride or trifluoroacetate salt).
Reactions of the Propargyl Group
The terminal alkyne of N-Boc-N-methylpropargylamine is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
This highly efficient and regioselective reaction forms a stable 1,2,3-triazole linkage, a common motif in medicinal chemistry.
Caption: Click chemistry with N-Boc-N-methylpropargylamine.
-
Reaction Setup: In a suitable solvent system (e.g., a mixture of water and an organic co-solvent like t-butanol or DMSO), dissolve the N-Boc-N-methylpropargylamine (1.0 eq) and the organic azide (1.0-1.2 eq).
-
Catalyst Preparation: Prepare the Cu(I) catalyst in situ by adding a solution of copper(II) sulfate (CuSO₄, 0.05-0.1 eq) followed by a solution of sodium ascorbate (0.1-0.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.[5][6]
This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[7][8][9]
Caption: Sonogashira coupling reaction.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 eq), N-Boc-N-methylpropargylamine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq) in a suitable solvent such as THF or DMF.
-
Reagent Addition: Add an amine base, such as triethylamine or diisopropylethylamine (2-3 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with aqueous solutions to remove salts.
-
Purification: The crude product is purified by column chromatography.[10]
N-Boc-N-methylpropargylamine can participate in the Pauson-Khand reaction, a [2+2+1] cycloaddition with an alkene and carbon monoxide, typically catalyzed by a cobalt complex, to form α,β-cyclopentenones.[11][12][13]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling N-Boc-N-methylpropargylamine. Based on data for related compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes. For related N-Boc-propargylamine, it is reported to be harmful if swallowed and to cause skin and eye irritation.[4]
Conclusion
N-Boc-N-methylpropargylamine is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a stable, yet readily cleavable, protected amine and a reactive terminal alkyne allows for a wide range of synthetic transformations. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and key reactions. By understanding the principles outlined herein, researchers can effectively leverage the synthetic potential of this important molecule in their scientific endeavors.
References
- Caprio, V. E., Jones, M. W., & Brimble, M. A. (2001). tert-Butyl methoxy(2-propynyl)
- Pauson Khand Adducts of N‑Boc-propargylamine: A New Approach to 4,5-Disubstituted Cyclopentenones. (2013). Organic Letters.
- N-Boc-propargylamine CAS#: 92136-39-5. ChemicalBook.
- Supporting Inform
- Pauson-Khand Reaction. NROChemistry.
- Click Chemistry Protocols. (n.d.).
- Pauson–Khand reaction. (2023, December 15). In Wikipedia.
- N-Boc-N-methyl-propargylamine. ChemBK.
- Click Chemistry Protocols. BroadPharm.
- tert-Butyl carbam
- Pauson-Khand Reaction. Organic Chemistry Portal.
- Tert-butyl n-methyl-n-(prop-2-yn-1-yl)
- tert-Butyl methyl(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)
- tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)
- Click Chemistry Protocols. BroadPharm.
- Sonogashira coupling. (2023, November 28). In Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. ChemicalBook.
- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook.
- tert-Butyl methyl(prop-2-yn-1-yl)
- Tert-butylmethyl(1-phenylpropan-2-yl)
- TERT-BUTYL N-(PROP-2-YN-1-YL)CARBAMATE.
- Click chemistry Activ
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- Tert-butyl n-(prop-2-yn-1-yl)
- tert-Butyl methyl(prop-2-yn-1-yl)
- (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate.
- tert-Butyl-N-(2-methylphenyl)
- tert-butyl methyl(prop-2-yn-1-yloxy)carbamate 95.00% | CAS: 2566513-35-5. AChemBlock.
- tert-Butyl (2-(prop-2-yn-1-yloxy)benzyl)
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